molecular formula C14H21NO B1466572 1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol CAS No. 1491660-45-7

1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol

Cat. No. B1466572
CAS RN: 1491660-45-7
M. Wt: 219.32 g/mol
InChI Key: NZPUICQASOHIKN-UHFFFAOYSA-N
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Description

1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol is an organic compound with the molecular formula C14H21NO . The molecule contains a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentane ring attached to a benzyl group and a methylamino group . The molecule contains a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

Benzylic positions, such as the one in this compound, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.32 g/mol . The compound is predicted to have a boiling point of 316.5±15.0 °C and a density of 1.063±0.06 g/cm3 .

Scientific Research Applications

Thermal Chemistry and Isomerization Studies

Research on the thermal chemistry of cyclopentane derivatives on Pt(111) surfaces has shown evidence for double-bond isomerization. Studies such as those conducted by Morales and Zaera (2006) provide insights into the mechanisms of isomerization and dehydrogenation of cyclopentane derivatives, revealing the formation of methylcyclopentadiene species and the conditions under which these reactions occur (Morales & Zaera, 2006).

Asymmetric Synthesis

The stereoselective synthesis of cyclopentane derivatives has been extensively explored. For instance, the asymmetric synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate derivatives has been achieved through diastereoselective tandem conjugate addition cyclization protocols, demonstrating the versatility of cyclopentane derivatives in stereocontrolled synthesis (Urones et al., 2004).

Novel Compounds and Reactions

Studies have also focused on developing new methods for synthesizing spirocycloalkanes, showcasing the potential of cyclopentane derivatives in creating novel compounds with unique structural features. Tverdokhlebov et al. (2006) have found a tert-amino effect-based approach to synthesize tetrahydroquinoline-spirocycloalkanes, highlighting the innovative use of cyclopentane derivatives in organic synthesis (Tverdokhlebov et al., 2006).

Affinity Studies for Receptor Subtypes

Research into the modification of the ethylene chain in benzodioxanes related to WB 4101 has led to insights into the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. This illustrates the application of cyclopentane derivatives in studying receptor-ligand interactions and the potential for developing selective receptor modulators (Bolognesi et al., 1999).

Synthetic Methodologies

The development of synthetic methodologies utilizing cyclopentane derivatives, such as the synthesis of cyclopentano-N-methylphosphatidylethanolamines, showcases the role of these compounds in advancing synthetic organic chemistry and understanding reaction mechanisms (Pajouhesh & Hancock, 1984).

properties

IUPAC Name

1-[[benzyl(methyl)amino]methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-15(11-13-7-3-2-4-8-13)12-14(16)9-5-6-10-14/h2-4,7-8,16H,5-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPUICQASOHIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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